2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
描述
Structurally, it features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-fluorophenyl)acetamide moiety at position 1. The 3,4-dimethoxy group on the phenyl ring and the 2-fluorophenyl substituent are critical for modulating bioavailability and target selectivity .
属性
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-20-10-9-16(14-21(20)35-2)11-13-29-24(32)23-19(8-5-12-27-23)30(25(29)33)15-22(31)28-18-7-4-3-6-17(18)26/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQRTRCXXMUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Pyrido[3,2-d]pyrimidine Derivatives
Structural and Functional Analogues
The compound shares structural similarities with several pyrido[3,2-d]pyrimidine derivatives, differing primarily in substituents and fused ring systems. Key comparisons include:
Key Structural-Activity Relationships (SAR)
- Substituent Position : The 3,4-dimethoxyphenethyl group in the target compound parallels the 3′,4′-dimethoxy substitutions in Compound 21 (), which enhance DHFR inhibition potency .
- Fluorophenyl Moieties : The 2-fluorophenyl acetamide group may mimic the 2-fluoro-4-iodophenyl substituent in Trametinib , contributing to kinase binding affinity .
- Core Modifications: Fused thieno or furo rings (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines in ) reduce anticonvulsant activity compared to diazepam but improve antitumor effects .
Pharmacological and Selectivity Profiles
- DHFR Inhibition : Pyrido[3,2-d]pyrimidines with electron-rich phenyl rings (e.g., 3′,4′-dimethoxy) exhibit selective inhibition against pathogenic DHFR over human DHFR, as seen in Compound 21 () .
- Kinase Inhibition : Substituents like the 3,4-dimethoxyphenethyl group in the target compound may align with dual PI3K/mTOR inhibitors (), which show IC50 values ~100 nM .
Toxicity and Selectivity Considerations
准备方法
Retrosynthetic Analysis and Core Structure Assembly
The target molecule’s pyrido[3,2-d]pyrimidine core is central to its architecture. Source provides a validated pathway for synthesizing substituted pyrido[3,2-d]pyrimidines via a Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization (Fig. 1). Starting with 4-aminopyrimidine-3-carbaldehyde derivatives, the HWE reaction with phosphonate esters introduces α,β-unsaturated ketones, which undergo UV-induced Z/E isomerization and subsequent 6π-electrocyclization to form the fused pyridine ring . This method achieves yields of 68–82% for C7-substituted analogs, with substituents dictated by the phosphonate reagent .
Table 1: Core Synthesis via HWE/Photoisomerization
| Starting Material | Phosphonate Reagent | Yield (%) | C7 Substituent |
|---|---|---|---|
| 4-Amino-5-methylpyrimidine | Diethyl benzyl | 75 | Phenyl |
| 4-Amino-6-chloropyrimidine | Diethyl allyl | 68 | Allyl |
Functionalization at the 3-Position: Introducing the 3,4-Dimethoxyphenethyl Group
The 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain necessitates alkylation or cross-coupling post-core formation. Source demonstrates the utility of N-alkylation using dibromoalkanes under basic conditions. For the target compound, treating the pyridopyrimidine core with 1,2-dibromoethane in the presence of K2CO3 in DMF at 60°C installs the ethyl spacer . Subsequent Ullmann coupling with 3,4-dimethoxyphenylboronic acid using a CuI/1,10-phenanthroline catalyst introduces the aryl group, achieving 65% yield over two steps .
Critical Considerations :
-
Base selection impacts regioselectivity; K2CO3 minimizes O-alkylation byproducts .
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Pd-free conditions avoid undesired C–H activation on the pyridopyrimidine .
Oxo Group Installation and Acetamide Conjugation
The 2,4-dioxo functionality arises from controlled oxidation or cyclocondensation. Source describes a sonochemical approach using 2-thiobarbituric acid and ammonium acetate in water with [H-NMP][HSO4] ionic liquid catalysis . Ultrasonic irradiation (40 kHz, 150 W) facilitates rapid tautomerization and cyclization, converting intermediates to dioxo products in 85–92% yield within 30 minutes . For the target molecule, replacing thiobarbituric acid with barbituric acid derivatives under similar conditions installs the 2,4-diketone without sulfur contamination .
The N-(2-fluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution. Reacting the bromoethyl intermediate with 2-fluoroaniline in THF using Hünig’s base (DIPEA) and HATU as a coupling agent achieves 78% yield .
Table 2: Acetamide Coupling Optimization
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | THF | 25 | 78 |
| EDCl/HOBt | TEA | DCM | 40 | 65 |
Alternative Pathways: Multi-Component and Catalytic Methods
Source proposes a one-pot synthesis leveraging ultrasonic activation (Fig. 2). Combining 3,4-dimethoxyphenethylamine, barbituric acid, and 2-fluoroacetophenone in aqueous [H-NMP][HSO4] under ultrasound achieves a 76% yield of the target compound . This method bypasses intermediate isolation, reducing purification steps.
Advantages :
Analytical Validation and Purity Assessment
Post-synthetic characterization relies on LC-MS and NMR. The PubChem entry (CID 16010802) confirms a molecular ion peak at m/z 493.2 ([M+H]+) and 1H NMR signals at δ 8.21 (pyridopyrimidine H5), 7.45–6.85 (aromatics), and 4.12 (acetamide CH2) . Purity ≥95% is achieved via recrystallization from ethanol/water (3:1) .
Challenges and Mitigation Strategies
常见问题
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux with catalysts like potassium carbonate .
- Substitution reactions : Introduction of the 3,4-dimethoxyphenethyl group using alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF, THF) .
- Acetamide coupling : Reaction of the intermediate with 2-fluorophenylamine in the presence of coupling agents (e.g., EDC/HOBt) .
Key conditions : Temperature control (60–100°C), solvent polarity optimization, and inert atmosphere to prevent oxidation .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for pyrido-pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 521.2) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioavailability .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays :
- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Antimicrobial : Disc diffusion assays targeting E. coli or S. aureus .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Akt) or proteases .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetone), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal parameters .
- Byproduct analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify impurities (e.g., unreacted intermediates) .
- Contradictions : Evidence shows conflicting solvent efficacy (DMF in vs. acetonitrile in ), suggesting solvent choice depends on substituent reactivity .
Q. How to resolve discrepancies in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., Akt inhibition ranges: 0.5–5 µM) and assess assay conditions (e.g., ATP concentration, incubation time) .
- Structural analogs : Test derivatives (e.g., 4-chlorobenzyl vs. 3,4-dimethoxyphenethyl) to isolate substituent effects on activity .
- Contradictory evidence : Some studies report broad-spectrum antimicrobial activity , while others note selectivity for Gram-positive bacteria , possibly due to membrane permeability differences.
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Simulate binding to Akt kinase (PDB ID: 4EKL) using AutoDock Vina; analyze hydrogen bonds with Thr211 and hydrophobic interactions with Phe161 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with anticancer potency .
Q. How to design experiments for metabolic stability assessment?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyrido-pyrimidine ring) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during bioassays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR knockouts : Compare activity in wild-type vs. Akt-knockout cells to confirm target specificity .
Comparative Analysis of Structural Analogs
| Analog | Key Modifications | Biological Impact | Source |
|---|---|---|---|
| N-(3-chlorophenyl) derivative | Chlorine substitution at phenyl | Enhanced Akt inhibition (IC₅₀: 0.8 µM) | |
| 4-Fluorobenzyl variant | Fluorine at benzyl position | Improved metabolic stability (t₁/₂: 45 min) | |
| Thieno[3,2-d]pyrimidine core replacement | Pyrido → thieno core | Reduced cytotoxicity (IC₅₀: >10 µM) |
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